molecular formula C9H11N3O2 B1418854 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid CAS No. 1210030-17-3

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid

Cat. No. B1418854
CAS RN: 1210030-17-3
M. Wt: 193.2 g/mol
InChI Key: JGNAPWWKVPCCNN-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid, also known as PPAC, is a chemical compound that has gained attention in the scientific community for its potential applications in research. PPAC is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Coordination Behavior and Metal-Organic Frameworks

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid demonstrates unique coordination behavior and contributes to the formation of metal-organic frameworks (MOFs). Studies have shown that azaarylpyrazole carboxylic acids, related to 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid, coordinate with metals like cadmium, resulting in crystalline structures with varying topologies. These structures exhibit two-dimensional layers, further linked to form three-dimensional supramolecular networks through bonds like halogen or hydrogen bonds. Notably, the complexes formed exhibit luminescence enhancement compared to the corresponding ligands, indicating potential applications in fields like sensing and material science (Liu et al., 2013).

Crystal Engineering and Supramolecular Synthons

The carboxylic acid group in compounds related to 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid forms specific types of hydrogen bonds, influencing the self-assembly and crystal structures of various heterocyclic acids. These interactions are critical in crystal engineering, guiding the formation of supramolecular structures. Understanding these bonding patterns can inform the design of new materials with desired properties (Vishweshwar et al., 2002).

Molecular Weaving and Transition Metal Complexes

Compounds like 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid are key in designing ligands capable of forming polynuclear transition metal complexes. These complexes have potential applications in molecular weaving, a technique that can create intricate molecular structures. The rigid coordination behavior of these ligands, paired with their ability to coordinate metal ions on opposite sides, is fundamental in the formation of these complex structures (Cockriel et al., 2008).

Supramolecular Networks and Hydrogen Bonding

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid related compounds exhibit interesting hydrogen bonding patterns, forming double-stranded chains and three-dimensional networks. Such properties are essential in the study of crystallography and could have implications in the development of novel materials with specific mechanical or chemical properties (Wang et al., 2012).

properties

IUPAC Name

5-pyrrolidin-1-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNAPWWKVPCCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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